2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride CAS 1803602-18-7 physical properties
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride CAS 1803602-18-7 physical properties
The Strategic Application of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride (CAS 1803602-18-7) in Pharmaceutical Synthesis
Executive Summary: The Trifunctional Scaffold
In modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) heavily relies on versatile, multi-functional building blocks. As a Senior Application Scientist, I approach 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS 1803602-18-7) not merely as a reagent, but as a highly programmable trifunctional scaffold.
This molecule features a primary amine, a tertiary (dimethyl) amine, and a primary alcohol densely packed onto a three-carbon backbone. Diamino alcohol motifs are foundational to numerous biologically active molecules, serving as critical core structures in HIV protease inhibitors, chiral transition-metal ligands, and advanced contrast agents[1][2][3]. The strategic value of this specific compound lies in its inherent chemoselectivity—the differing nucleophilicities and steric environments of its three functional groups allow researchers to selectively build complex stereocenters without exhaustive protection-deprotection cycles.
Physicochemical Profiling & Causality
Understanding the physical state of a building block is critical for reproducible synthesis. CAS 1803602-18-7 is commercially supplied as a dihydrochloride salt rather than a free base[4][5].
The Causality of the Salt Form: The free base of a diamino alcohol is highly viscous, prone to oxidation, and susceptible to auto-catalytic degradation. By protonating both the primary and tertiary amines with hydrochloric acid, the molecule is locked into a stable, crystalline solid. This drastically reduces its reactivity during storage, prevents intramolecular cyclization, and allows for precise stoichiometric weighing.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication & Causality |
| CAS Number | 1803602-18-7 | Unique registry identifier for the dihydrochloride salt[4]. |
| Molecular Formula | C5H16Cl2N2O | Indicates the presence of two equivalents of HCl (C5H14N2O · 2HCl)[4]. |
| Molecular Weight | 191.1 g/mol | Essential for precise stoichiometric calculations during coupling[4]. |
| Physical State | Crystalline Solid | Facilitates accurate handling and prevents atmospheric oxidation. |
| Storage Temperature | 4°C | Minimizes thermal kinetic energy to prevent hygroscopic moisture uptake and trace hydrolysis over time[4]. |
Mechanistic Role in Synthetic Chemistry
The α,α′ -diamino alcohol unit is a privileged structure in medicinal chemistry[3]. When synthesizing complex drugs like HIV-1 protease inhibitors, the spatial arrangement of the nitrogen and oxygen atoms acts as a transition-state mimic for peptide cleavage, binding tightly to the target enzyme's active site[2].
When utilizing 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride, the primary synthetic challenge is chemoselectivity .
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Primary Amine (C2): Highly nucleophilic and sterically unhindered. It is the kinetically favored site for electrophilic attack (e.g., Boc-protection or amidation).
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Tertiary Amine (C3): The dimethyl groups provide significant steric bulk. While basic, it acts as a poor nucleophile, allowing the primary amine to react exclusively under controlled conditions.
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Primary Alcohol (C1): Less nucleophilic than the primary amine. It requires either strong bases (like NaH) or specific electrophiles to react, allowing it to remain dormant during N-functionalization.
Workflow for the chemoselective functionalization of CAS 1803602-18-7 into an API scaffold.
Experimental Protocol: Chemoselective N-Boc Protection
To utilize this building block, the primary amine must often be orthogonally protected. The following protocol details a self-validating system for the selective N-Boc protection of the primary amine, leaving the alcohol and tertiary amine intact.
Step 1: Free-Basing and Solubilization
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Action: Suspend 191.1 mg (1.0 mmol) of CAS 1803602-18-7 in 10 mL of anhydrous dichloromethane (DCM). Add 3.0 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA).
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Causality: The dihydrochloride salt is insoluble in DCM. The addition of DIPEA (a non-nucleophilic base) neutralizes the two HCl equivalents, releasing the free base which immediately dissolves. The extra 1.0 eq of DIPEA ensures the primary amine remains fully deprotonated and nucleophilic.
Step 2: Kinetically Controlled Electrophilic Addition
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Action: Cool the reaction flask to 0°C using an ice-water bath. Dropwise, add 1.05 mmol (1.05 eq) of Di-tert-butyl dicarbonate (Boc2O) dissolved in 2 mL of DCM.
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Causality: Lowering the thermal energy restricts the reaction to the most kinetically favored pathway. The unhindered primary amine attacks the Boc2O rapidly, while the lower temperature prevents the less nucleophilic primary alcohol from undergoing off-target O-acylation.
Step 3: Self-Validating Reaction Monitoring
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Action: Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin solution (followed by gentle heating).
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Causality (The Validation): Ninhydrin reacts specifically with primary amines to form a deep purple/pink complex (Ruhemann's purple). The starting material will stain strongly positive. The successful formation of the N-Boc protected product consumes the primary amine, rendering it invisible to the Ninhydrin stain. A clean, non-staining product spot provides immediate, binary visual validation that chemoselectivity was achieved.
Analytical Validation Workflow
Trust in pharmaceutical synthesis is built on rigorous analytical validation. Before utilizing the functionalized intermediate in downstream API synthesis, it must pass a strict analytical gate.
Self-validating analytical workflow ensuring structural integrity and purity of the building block.
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Nuclear Magnetic Resonance (NMR): 1 H NMR is used to confirm the disappearance of the primary amine protons (broad singlet, ~1.5-2.0 ppm in CDCl3 ) and the appearance of the bulky tert-butyl protons (sharp singlet, ~1.4 ppm, 9H).
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LC-MS: Liquid Chromatography-Mass Spectrometry validates the exact mass of the product and ensures that no di-Boc protected (O-acylated) side products are present, confirming the kinetic control of the reaction[6].
References
- 2-Amino-3-(dimethylamino)
- 2-amino-3-(dimethylamino)propan-1-ol ...
- Source: benchchem.
- Source: nih.
- Source: acs.
- CAS号:1803602-18-7 - 毕得医药 (NMR & Analytical Validation)
